molecular formula C8H5F3O2 B3043598 2,3,4-Trifluorophenyl acetate CAS No. 887267-51-8

2,3,4-Trifluorophenyl acetate

Cat. No.: B3043598
CAS No.: 887267-51-8
M. Wt: 190.12 g/mol
InChI Key: VSJNDQWKACYTLA-UHFFFAOYSA-N
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Description

2,3,4-Trifluorophenyl acetate is an organic compound with the molecular formula C8H4F3O2 It is a derivative of phenyl acetate where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluorophenyl acetate typically involves the esterification of 2,3,4-trifluorophenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenyl acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,3,4-trifluorophenol and acetic acid.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.

    Reduction: Lithium aluminum hydride, dry ether as the solvent.

Major Products Formed

    Hydrolysis: 2,3,4-Trifluorophenol and acetic acid.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

    Reduction: 2,3,4-Trifluorophenyl alcohol.

Scientific Research Applications

2,3,4-Trifluorophenyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenyl acetate primarily involves its reactivity as an ester. In biological systems, it can be hydrolyzed by esterases to release 2,3,4-trifluorophenol and acetic acid. The trifluorophenol moiety can interact with various molecular targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trifluorophenyl acetate
  • 2,3,5-Trifluorophenyl acetate
  • 2,3,6-Trifluorophenyl acetate

Uniqueness

2,3,4-Trifluorophenyl acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with biological molecules. This positional isomerism can result in different physical and chemical properties compared to other trifluorophenyl acetates, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(2,3,4-trifluorophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJNDQWKACYTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2,3,4-trifluorophenol (5.2 g) and acetic anhydride (3.98 mL) in THF (50 mL) was added triethylamine (5.87 mL) at room temperature, and the mixture was stirred for 1 hr and concentrated under reduced pressure. Water and ethyl acetate were added to the residue, the organic layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (6.70 g).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.98 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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